N-acetyl-beta-neuraminic acid

Description

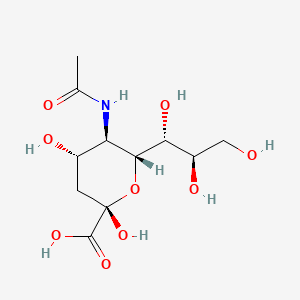

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVRNKJHWKZAKO-PFQGKNLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864309 | |

| Record name | N-Acetyl-beta-neuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Sigma-Aldrich MSDS], Solid | |

| Record name | N-Acetylneuraminic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-Acetylneuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

489-46-3, 19342-33-7, 131-48-6 | |

| Record name | Neuraminic acid, N-acetyl- Starburst 4th Generation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-beta-neuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019342337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-beta-neuraminic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neuraminic acid, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-beta-neuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylneuraminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-.BETA.-NEURAMINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIP79W5HPN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylneuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 °C | |

| Record name | N-Acetylneuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolism of N Acetyl Beta Neuraminic Acid

De Novo Biosynthesis Pathways of Neu5Ac

The de novo synthesis of Neu5Ac can proceed through three primary pathways, each characterized by a key epimerase enzyme that catalyzes the conversion of a glucosamine derivative to a mannosamine derivative. These pathways are the UDP-GlcNAc 2-Epimerase (NeuC) pathway, the N-Acetylglucosamine-6-phosphate 2-Epimerase (NanE) pathway, and the N-Acetylglucosamine 2-Epimerase (AGE) pathway.

In vertebrates, the biosynthesis of Neu5Ac predominantly occurs through the action of a bifunctional enzyme known as UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). nih.govasu.edu This enzyme catalyzes the first two committed steps in the pathway. frontiersin.org The epimerase domain of GNE converts UDP-N-acetylglucosamine (UDP-GlcNAc) into N-acetylmannosamine (ManNAc) with the simultaneous release of UDP. mdpi.comnih.gov

This initial step is a critical regulatory point in the sialic acid biosynthesis pathway. The activity of the UDP-GlcNAc 2-epimerase domain of GNE is subject to feedback inhibition by CMP-sialic acid, the final activated form of sialic acid. nih.gov This regulation ensures that the production of Neu5Ac is tightly controlled to meet the cell's metabolic needs.

The bacterial enzyme UDP-GlcNAc 2-epimerase (NeuC) also catalyzes the interconversion of UDP-GlcNAc and UDP-N-acetylmannosamine (UDP-ManNAc). ubc.ca Unlike the vertebrate enzyme, the bacterial epimerase is allosterically regulated by its substrate, UDP-GlcNAc. ebi.ac.uk

Another pathway for Neu5Ac biosynthesis involves the enzyme N-acetylglucosamine-6-phosphate 2-epimerase (NanE). This pathway is primarily associated with the catabolism of sialic acids in bacteria, but it can also contribute to Neu5Ac synthesis. nih.gov NanE catalyzes the reversible epimerization of N-acetylglucosamine-6-phosphate (GlcNAc-6P) to N-acetylmannosamine-6-phosphate (ManNAc-6P). nih.govwikipedia.org

The reaction mediated by NanE involves an inversion of stereochemistry at the C2 position of the sugar. nih.gov While prokaryotes possess a GlcNAc-6-phosphate epimerase, this direct conversion is not a typical physiological pathway in vertebrates for de novo synthesis. nih.gov In bacteria, this pathway is crucial for utilizing N-acetylneuraminic acid as a carbon source. nih.gov

The N-acetylglucosamine 2-epimerase (AGE) pathway represents a third route for the synthesis of ManNAc, the precursor to Neu5Ac. This pathway is particularly relevant in certain tissues and has been extensively utilized for the enzymatic production of Neu5Ac. nih.govfrontiersin.org The AGE enzyme (EC 5.1.3.8) catalyzes the direct epimerization of N-acetylglucosamine (GlcNAc) to ManNAc. nih.gov

This enzymatic step has been a focus of biotechnological applications as it provides a more environmentally friendly alternative to the chemical epimerization of GlcNAc. nih.gov The AGE-catalyzed reaction is a key component of two-step enzymatic processes for Neu5Ac synthesis, where it is coupled with an aldolase that condenses ManNAc with pyruvate. nih.govresearchgate.net

| Pathway | Key Enzyme | Substrate | Product | Organism/Context |

| UDP-GlcNAc 2-Epimerase | UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/NeuC) | UDP-N-acetylglucosamine (UDP-GlcNAc) | N-acetylmannosamine (ManNAc) or UDP-N-acetylmannosamine (UDP-ManNAc) | Vertebrates (GNE), Bacteria (NeuC) |

| N-Acetylglucosamine-6-phosphate 2-Epimerase | N-acetylglucosamine-6-phosphate 2-epimerase (NanE) | N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) | N-acyl-D-mannosamine 6-phosphate (ManNAc-6P) | Bacteria (catabolism), Prokaryotes |

| N-Acetylglucosamine 2-Epimerase | N-acetylglucosamine 2-epimerase (AGE) | N-acetylglucosamine (GlcNAc) | N-acetylmannosamine (ManNAc) | Enzymatic synthesis, some tissues |

Key Enzymatic Steps and Intermediates

The biosynthesis of Neu5Ac involves a series of crucial enzymatic reactions and the formation of key intermediate molecules. These steps ensure the precise stereochemical transformations required to build the complex nine-carbon backbone of sialic acid.

The conversion of UDP-GlcNAc to ManNAc is the committed step in the de novo biosynthesis of Neu5Ac in vertebrates. mdpi.comnih.gov This reaction is catalyzed by the epimerase domain of the bifunctional GNE enzyme. mdpi.com The mechanism involves the inversion of stereochemistry at the C-2 position of the glucose moiety. ubc.ca

In bacteria, a similar conversion is carried out by the non-hydrolyzing UDP-GlcNAc 2-epimerase, which converts UDP-GlcNAc to UDP-ManNAc. ubc.caebi.ac.uk The mechanism of the bacterial enzyme is proposed to proceed through an anti-elimination of UDP to form a 2-acetamidoglucal intermediate, followed by a syn-addition of UDP to yield the UDP-ManNAc product. ubc.ca

Following its formation, ManNAc is phosphorylated at the C-6 position to yield ManNAc-6-phosphate (ManNAc-6P). nih.govasu.edu In vertebrates, this reaction is catalyzed by the kinase domain of the same bifunctional GNE enzyme that catalyzes the initial epimerization step. mdpi.comrsc.org This phosphorylation requires ATP as the phosphate donor. mdpi.com

Alternatively, ManNAc can be phosphorylated by N-acetylglucosamine kinase (NAGK), although the primary enzyme responsible in the de novo pathway is the kinase domain of GNE. mdpi.comrsc.org The crystal structure of the human N-acetylmannosamine kinase domain has provided detailed insights into the active site and the mechanism of phosphorylation. nih.gov

| Step | Enzyme | Substrate | Product | Cofactor |

| Epimerization | GNE (epimerase domain) | UDP-N-acetylglucosamine (UDP-GlcNAc) | N-acetylmannosamine (ManNAc) | - |

| Phosphorylation | GNE (kinase domain) | N-acetylmannosamine (ManNAc) | N-acetylmannosamine-6-phosphate (ManNAc-6P) | ATP |

Condensation of ManNAc-6P with Phosphoenolpyruvate (PEP) by Sialic Acid Synthase (NANS/NeuB) to Neu5Ac-9-phosphate (Neu5Ac-9P)

The formation of N-acetylneuraminic acid 9-phosphate (Neu5Ac-9P) is a key step in the biosynthesis of Neu5Ac. This reaction involves the condensation of N-acetyl-D-mannosamine 6-phosphate (ManNAc-6P) and phosphoenolpyruvate (PEP). This process is catalyzed by the enzyme N-acetylneuraminic acid 9-phosphate synthase (NANS), also known as Neu5Ac-9-P synthase. researchgate.netfrontiersin.org

In vertebrates, the synthesis of Neu5Ac begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc-6-P by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). nih.gov Subsequently, NANS catalyzes the condensation of ManNAc-6P with PEP to yield Neu5Ac-9P. researchgate.netfrontiersin.orgnih.gov This enzymatic reaction requires the presence of divalent cations, with manganese (Mn2+), iron (Fe2+), and magnesium (Mg2+) being the most effective. nih.gov

In contrast, the biosynthesis of Neu5Ac in prokaryotes, such as Escherichia coli, occurs through a different pathway where N-acetylmannosamine (ManNAc) directly condenses with PEP to form Neu5Ac, a reaction catalyzed by the enzyme NeuB. nih.govnih.gov

Research on the rat liver Neu5Ac-9-phosphate synthase has shown that the enzyme has specific substrate requirements. The Kₘ values for ManNAc-6-phosphate and phosphoenolpyruvate were determined to be 35 µM and 100 µM, respectively. nih.gov The enzyme's activity can be inhibited by sulfhydryl modifying reagents, indicating the presence of a crucial cysteine residue in its active site. nih.gov

| Enzyme | Substrates | Product | Organism/System |

| N-acetylneuraminate-9-phosphate synthase (NANS) | N-acetyl-D-mannosamine 6-phosphate (ManNAc-6P), Phosphoenolpyruvate (PEP) | N-acetylneuraminate-9-phosphate (Neu5Ac-9P) | Vertebrates |

| NeuB | N-acetylmannosamine (ManNAc), Phosphoenolpyruvate (PEP) | N-acetylneuraminic acid (Neu5Ac) | Prokaryotes (e.g., E. coli) |

Dephosphorylation of Neu5Ac-9P to Neu5Ac by N-Acetylneuraminate-9-phosphate phosphatase (NANP)

Following its synthesis, Neu5Ac-9P is dephosphorylated to produce free Neu5Ac. This reaction is catalyzed by the enzyme N-acetylneuraminate-9-phosphate phosphatase (NANP), also known as N-acylneuraminate-9-phosphatase. researchgate.netreactome.orgwikipedia.org This step is essential for the subsequent activation and utilization of Neu5Ac in various metabolic pathways. researchgate.net

NANP belongs to the family of hydrolases and specifically acts on phosphoric monoester bonds. wikipedia.org The enzyme requires Mg²⁺ as a cofactor for its activity. reactome.org The systematic name for this enzyme is N-acylneuraminate-9-phosphate phosphohydrolase. wikipedia.org

Studies on rat liver NANP have led to its purification and the identification of the corresponding gene. nih.gov The human ortholog of this protein has been overexpressed and shown to have a much higher catalytic efficiency on Neu5Ac-9-phosphate compared to other substrates. nih.gov Interestingly, Neu5Ac can inhibit the enzymatic activity of NANP, with a 50% inhibition observed at a concentration of 15 mM. nih.gov However, this level of inhibition is not considered significant at physiological concentrations of Neu5Ac. nih.gov

| Enzyme | Substrate | Product | Cofactor |

| N-Acetylneuraminate-9-phosphate phosphatase (NANP) | N-acetylneuraminate-9-phosphate (Neu5Ac-9P) | N-acetylneuraminic acid (Neu5Ac) | Mg²⁺ |

Activation of Neu5Ac to Cytidine 5'-Monophosphate-N-acetylneuraminic Acid (CMP-Neu5Ac) by CMP-Neu5Ac Synthetase (CMAS)

For Neu5Ac to be incorporated into glycoconjugates, it must first be activated. This activation step involves the conversion of Neu5Ac to cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). This reaction is catalyzed by the enzyme CMP-Neu5Ac synthetase (CMAS), also known as N-acylneuraminate cytidylyltransferase. nih.govnih.gov

The synthesis of CMP-Neu5Ac occurs through the condensation of Neu5Ac with cytidine triphosphate (CTP). nih.gov This reaction is unique in that it takes place in the nucleus of eukaryotic cells, whereas most other nucleotide sugar synthetases are located in the cytoplasm. oup.comnih.gov The nuclear localization of CMAS is a distinguishing feature of sialic acid metabolism. oup.com

Once synthesized in the nucleus, CMP-Neu5Ac is transported to the Golgi apparatus. oup.comresearchgate.net In the Golgi, sialyltransferases utilize CMP-Neu5Ac as a donor substrate to transfer sialic acid residues to growing oligosaccharide chains on proteins and lipids. nih.govoup.com

The activity of CMAS is dependent on Mg²⁺ and follows an ordered-sequential mechanism. nih.gov The enzyme is subject to feedback inhibition by CMP-Neu5Ac, which helps to regulate the biosynthesis of sialic acid. oup.comacs.org

| Enzyme | Substrates | Product | Location |

| CMP-Neu5Ac Synthetase (CMAS) | N-acetylneuraminic acid (Neu5Ac), Cytidine triphosphate (CTP) | Cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac) | Nucleus |

Salvage Pathways in Neu5Ac Metabolism

In addition to de novo biosynthesis, cells can also utilize salvage pathways to recycle and reuse Neu5Ac. These pathways are crucial for maintaining the cellular pool of sialic acids and are particularly important for utilizing exogenous sources of Neu5Ac.

The salvage pathway allows for the reutilization of Neu5Ac that is released from the breakdown of glycoproteins and glycolipids within the lysosome. jci.org Free Neu5Ac can be transported out of the lysosome and into the cytoplasm. Once in the cytoplasm, it can be re-activated to CMP-Neu5Ac by CMP-Neu5Ac synthetase and re-enter the sialylation pathway in the Golgi apparatus. researchgate.net This recycling mechanism is an efficient way for the cell to conserve energy and resources.

Catabolism and Degradation of Neu5Ac

The breakdown of Neu5Ac is a critical process for maintaining cellular homeostasis and providing metabolic intermediates. The catabolism of Neu5Ac is initiated by the enzyme N-acetylneuraminate lyase.

N-Acetylneuraminate Lyase (NAL/NanA) Activity

N-acetylneuraminate lyase (NAL), also known as N-acetylneuraminate aldolase or NanA, is the key enzyme responsible for the degradation of Neu5Ac. nih.gov It catalyzes the reversible cleavage of Neu5Ac into two smaller molecules: N-acetyl-D-mannosamine (ManNAc) and pyruvate. nih.govebi.ac.ukwikipedia.orgnih.gov This reaction is the first committed step in the catabolism of sialic acid. nih.gov

NAL belongs to the family of lyases, specifically the oxo-acid-lyases, which cleave carbon-carbon bonds. wikipedia.org The enzyme is found in a wide range of organisms, including bacteria and mammals. nih.gov In bacteria, the catabolism of Neu5Ac can serve as a source of carbon and nitrogen. nih.gov

The catalytic mechanism of NAL involves the formation of a Schiff base intermediate between a conserved lysine residue in the enzyme's active site and the keto group of Neu5Ac. ebi.ac.uk

| Enzyme | Substrate | Products |

| N-Acetylneuraminate Lyase (NAL/NanA) | N-acetylneuraminic acid (Neu5Ac) | N-acetyl-D-mannosamine (ManNAc), Pyruvate |

Conversion to Fructose-6-phosphate

Following the initial cleavage of Neu5Ac by NAL, the resulting product, ManNAc, can be further metabolized. In a series of enzymatic reactions, ManNAc is ultimately converted into fructose-6-phosphate, an intermediate of the central metabolic pathway of glycolysis. nih.gov This conversion allows the carbon skeleton of sialic acid to be utilized for energy production or other biosynthetic processes.

Regulation of Neu5Ac Metabolic Genes

The cellular metabolism of N-acetyl-beta-neuraminic acid (Neu5Ac) is a tightly controlled process, with regulation occurring primarily at the genetic level to ensure that the expression of metabolic enzymes is matched to the availability of the substrate and the physiological needs of the cell. This regulation is particularly well-characterized in bacterial systems, where Neu5Ac can serve as a valuable nutrient source.

In the bacterium Escherichia coli K-12, the genes involved in the catabolism of sialic acid are under the control of a repressor protein encoded by the nanR gene. nih.gov The NanR repressor governs the expression of the sialic acid catabolic genes. When NanR is inactivated, it leads to the constitutive expression of these genes, indicating its role as a negative regulator. nih.gov This regulatory mechanism ensures that the metabolic machinery for utilizing Neu5Ac is only produced when the sugar is available.

A similar regulatory role for a NanR-like protein is suggested in the lactic acid bacterium Lactobacillus sakei. It is proposed that a NanR homologue likely regulates the expression of the nanE gene, which encodes the N-acetylmannosamine-6-phosphate epimerase, a key enzyme in the catabolic pathway. nih.gov This enzyme converts N-acetylmannosamine-6-phosphate to N-acetylglucosamine-6-phosphate, which can then enter glycolysis. nih.gov

In addition to dedicated repressors, broader post-translational modifications such as protein acetylation are emerging as a key mechanism for regulating metabolic enzymes in general. unc.edu While specific examples for Neu5Ac metabolic enzymes are still being elucidated, it is known that nearly all enzymes involved in major metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle, are subject to acetylation. unc.edu This modification can either activate or inhibit enzymatic activity, or influence protein stability, thereby providing another layer of metabolic control. unc.edu For instance, in the urea cycle, acetylation has been shown to inhibit the activity of ornithine transcarbamoylase (OTC) and argininosuccinate lyase (ASL). unc.edu Such regulatory mechanisms are likely to be relevant for the enzymes involved in Neu5Ac metabolism as well.

| Regulator | Organism | Target Gene(s)/Pathway | Function |

| NanR | Escherichia coli K-12 | Sialic acid catabolic genes | Repressor |

| NanR (putative) | Lactobacillus sakei | nanE | Repressor |

| Protein Acetylation | General | Metabolic enzymes | Activation, Inhibition, Stability |

Transport of Neu5Ac and Intermediates Across Cellular Membranes

The transport of this compound (Neu5Ac) and its metabolic intermediates across cellular membranes is a critical step for its utilization, particularly in bacteria that scavenge this sialic acid from their environment. iucr.orgwikipedia.org Bacteria have evolved sophisticated transport systems to move Neu5Ac across both the outer and inner membranes.

Transport across the Outer Membrane of Gram-Negative Bacteria:

For Gram-negative bacteria, Neu5Ac must first traverse the outer membrane to reach the periplasmic space. This can occur through several mechanisms:

Non-specific porins: Simple diffusion can occur through general outer membrane proteins such as OmpF and OmpC. nih.gov

Specific channels: Facilitated diffusion is mediated by specific channels, such as the N-acetylneuraminic acid-inducible outer membrane channel, NanC. nih.goviucr.org

Active transport: TonB-dependent outer membrane protein receptors are involved in the active transport of Neu5Ac, a process that requires energy. nih.gov

Transport across the Cytoplasmic/Inner Membrane:

Once in the periplasm, Neu5Ac is transported into the cytoplasm via primary and secondary active transporters. iucr.org

Primary Active Transporters:

ATP-binding cassette (ABC) transporters: These transporters utilize the energy from ATP hydrolysis to move substrates across the membrane. The SatABCD ABC transporter in Haemophilus ducreyi is a known example of a Neu5Ac transporter. wikipedia.org

Secondary Active Transporters: These transporters use an electrochemical gradient to drive the transport of Neu5Ac against its concentration gradient. nih.gov

Sodium Solute Symporters (SSS): These transporters, such as the one from Vibrio parahaemolyticus, use the electrochemical gradient of sodium ions to uptake sialic acids. iucr.org The NanT protein from E. coli was the first sialic acid transporter to be discovered and functions as a sugar proton symporter. wikipedia.orgnih.gov

Tripartite ATP-independent Periplasmic (TRAP) transporters: These systems are found only in bacteria and archaea and consist of a periplasmic solute-binding protein and two integral membrane proteins. iucr.org The SiaPQM TRAP transporter in Haemophilus influenzae is a well-characterized example. wikipedia.org The periplasmic binding protein, SiaP, delivers Neu5Ac to the transporter. iucr.org

Major Facilitator Superfamily (MFS) transporters: MFS transporters represent a large and diverse group of secondary transporters found in all domains of life. iucr.org

The transport process often involves high-affinity periplasmic binding proteins, such as SiaP and SatA, which bind to Neu5Ac and deliver it to the respective membrane transporter complex. iucr.orgiucr.org

| Transporter System | Type | Organism(s) | Location | Components |

| OmpF/OmpC | Porin | Gram-negative bacteria | Outer Membrane | - |

| NanC | Specific Channel | Gram-negative bacteria | Outer Membrane | - |

| TonB-dependent receptors | Active Transport | Gram-negative bacteria | Outer Membrane | TonB, ExbB, ExbD |

| SatABCD | ABC Transporter | Haemophilus ducreyi | Inner Membrane | SatA (periplasmic), SatB, SatC, SatD (membrane) |

| SiaPQM | TRAP Transporter | Haemophilus influenzae | Inner Membrane | SiaP (periplasmic), SiaQ, SiaM (membrane) |

| NanT | SSS/MFS | Escherichia coli | Inner Membrane | NanT |

Physiological Roles and Biological Functions of N Acetyl Beta Neuraminic Acid

Role in Cellular Recognition and Adhesion

Neu5Ac's involvement extends to mediating interactions between different cells, a process critical for complex biological events. iucr.org For instance, the adhesion of pathogenic bacteria to host tissues is often a prerequisite for initiating infection, a process that can be influenced by the presence of Neu5Ac on host cell surfaces. nih.gov Conversely, Neu5Ac is also involved in preventing unwanted cellular adhesion. nih.gov The diverse roles of Neu5Ac in cellular interaction are summarized in the table below.

| Process | Role of N-acetyl-beta-neuraminic acid | Significance |

| Cell-Cell Recognition | Acts as a recognition site on cell surface glycoconjugates. etprotein.com | Facilitates communication and signaling between cells. etprotein.com |

| Cell Adhesion | Modulates the strength and specificity of cell adhesion. chemicalbook.com | Essential for tissue formation, immune cell trafficking, and wound healing. |

| Pathogen Interaction | Can serve as a receptor for viruses (e.g., influenza) and bacteria, facilitating their entry into host cells. wikipedia.orgetprotein.com | A critical factor in the pathogenesis of various infectious diseases. nih.gov |

Immunomodulatory Activities

This compound plays a significant role in modulating the immune system, helping to maintain a balance between defense against pathogens and prevention of autoimmunity. nih.govetprotein.com It achieves this through several distinct mechanisms that influence both innate and adaptive immunity.

One of the most critical functions of Neu5Ac in the immune system is its role as a "self-associated molecular pattern" (SAMP). nih.gov The dense presentation of Neu5Ac on the surface of healthy host cells signals to the immune system that these cells are "self" and should not be attacked. nih.gov This molecular mimicry is exploited by some pathogens, which decorate their own surfaces with Neu5Ac to evade the host's immune surveillance. nih.gov The immune system's ability to distinguish between self and non-self is a fundamental principle of immunology, preventing the body from launching an attack against its own tissues. akadeum.com

Immune cells, such as natural killer (NK) cells, monocytes, and neutrophils, express a family of receptors known as Sialic acid-binding immunoglobulin-like lectins (Siglecs). nih.gov These receptors recognize and bind to Neu5Ac and other sialic acids. etprotein.com The interaction between sialic acids on host cells and inhibitory Siglecs on immune cells delivers a signal that dampens immune activation, thereby contributing to immune homeostasis and preventing autoimmune reactions. etprotein.comnih.govbiorxiv.org

Pathogens can exploit this interaction to their advantage. For example, Pseudomonas aeruginosa can associate with immune cells through sialic acid-Siglec interactions, leading to a reduced release of antimicrobial substances like reactive oxygen species and elastase from neutrophils. nih.gov This interaction can impair the host's first line of defense. nih.gov The modulation of immune cell activity through Siglec engagement is a key mechanism by which Neu5Ac regulates immune responses.

| Siglec Receptor | Interacting Cell/Pathogen | Functional Outcome |

| Siglec-7 | NK cells, Monocytes, Tumor cells | Inhibition of immune cell activation, tumor immune evasion. oup.commdpi.com |

| Siglec-9 | Neutrophils, Monocytes, Tumor cells | Reduced neutrophil antimicrobial activity, tumor immune evasion. nih.govmdpi.com |

| Siglec-E (murine) | Myeloid cells | Potential promotion of cellular interactions with activated T-lymphocytes. nih.gov |

The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells. wikipedia.org The alternative pathway of the complement system can be activated spontaneously and must be tightly controlled to prevent damage to host cells. assaygenie.comajmc.com this compound plays a crucial role in this regulation. Serum complement factor H, a key regulator of the alternative pathway, recognizes Neu5Ac on the surface of host cells. nih.gov This recognition helps to protect "self" cells from being targeted and destroyed by the complement cascade. nih.gov

The level of acetylation on sialic acids can influence the cytotoxic activity of immune cells. oup.com For example, increased acetylation of sialic acid on target cells can lead to increased cytotoxicity by Natural Killer (NK) cells. oup.com This suggests that the acetyl group may interfere with the engagement of inhibitory Siglec receptors on NK cells. oup.com Conversely, de-acetylated sialic acids can increase the binding to Siglec receptors, thereby inhibiting immune cell-mediated cytotoxicity. oup.com This modulation highlights the subtle yet significant impact of Neu5Ac modifications on immune surveillance and response. The presence of sialic acids on the surface of the fungus Cryptococcus neoformans has been shown to protect it against phagocytosis by macrophages. nih.gov

Neu5Ac in Brain Development and Cognitive Function

The human brain has the highest concentration of sialic acid in the body, where it is an essential component of gangliosides and glycoproteins crucial for neural function. nih.govwikipedia.org this compound is particularly enriched in the brain and plays a vital role in its development and in cognitive processes. nih.govetprotein.com

Research has demonstrated a strong link between Neu5Ac and cognitive functions such as learning and memory. nih.govjst.go.jp Studies in animal models have shown that dietary supplementation with sialic acid can increase its concentration in the brain and improve performance in learning and memory tasks. wikipedia.orgnih.gov For example, exogenous Neu5Ac administration in rodents has been reported to enhance the content of this acid in the frontal cortex and promote cognitive and behavioral performance. nih.gov Similarly, in piglets, a dose-response relationship has been observed between dietary Neu5Ac supplementation and the expression of genes in the hippocampus that are linked to learning. nih.gov These findings underscore the importance of Neu5Ac for optimal brain development and function, particularly during early life. nih.govnih.gov

| Research Finding | Model Organism | Observed Effect |

| Improved learning and memory. wikipedia.org | Rats | Enhanced cognitive performance in adulthood after supplementation. |

| Increased brain ganglioside content. nih.gov | Rodents | Associated with improved memory and cognitive performance. |

| Enhanced learning-related gene expression. nih.gov | Piglets | Dose-dependent increase in hippocampal gene expression with dietary supplementation. |

| Promotion of neuroectodermal cell differentiation, migration, and proliferation. nih.gov | Mice (embryonic neural stem cell model) | Suggests a role in the fundamental processes of brain formation. |

Enrichment in Brain Gangliosides and Polysialic Acid

The vertebrate brain is uniquely enriched with sialoglycans, particularly in the form of gangliosides and polysialic acid (polySia). nih.gov Neu5Ac is a fundamental component of these structures, underscoring its importance in the central nervous system. nih.gov

Gangliosides : These are sialylated glycosphingolipids that are abundant in the neuronal membranes of the brain. wikipedia.orgnih.gov Neu5Ac is a critical constituent of gangliosides, contributing to their structural diversity and functional significance. wikipedia.org Gangliosides are integral to axon-myelin interactions, maintaining axonal stability, and modulating nerve cell excitability. nih.gov The initial discovery of "neuraminic acid" by Ernst Klenk in 1941 was from brain glycolipids, highlighting the long-recognized association between this sugar and neural tissue. nih.gov

Polysialic Acid (polySia) : This is a large, linear homopolymer of α2–8 linked Neu5Ac residues. frontiersin.org In the brain, polySia is primarily attached to the neural cell adhesion molecule (NCAM), a modification that dramatically reduces the adhesive properties of NCAM. nih.govfrontiersin.org This modulation of cell-cell adhesion is critical for processes such as neuronal migration, axon guidance, and synaptic plasticity during development and in the adult brain. nih.gov Over 95% of the polySia in the brain is bound to NCAM. frontiersin.org

Neurotrophic Effects and Neuronal Plasticity

This compound exerts significant neurotrophic effects and is a key regulator of neuronal plasticity. nih.gov Neurotrophins are proteins that support the growth, survival, and differentiation of neurons. nih.gov

Research has demonstrated that Neu5Ac promotes the differentiation, migration, and proliferation of neuroectodermal cells. nih.gov Polysialic acid, the polymer of Neu5Ac, plays a crucial role in mediating the effects of neurotrophins like brain-derived neurotrophic factor (BDNF). frontiersin.org PSA-NCAM enhances the ability of neurons to respond to BDNF by facilitating the binding of BDNF to its receptor, TrkB. frontiersin.org The removal of polySia from NCAM has been shown to significantly decrease the activation of the TrkB receptor. frontiersin.org This interplay between Neu5Ac in the form of polySia and neurotrophins is essential for synaptic plasticity, which is the ability of synapses to strengthen or weaken over time, a fundamental process for learning and memory. nih.gov

Impact on Memory and Cognitive Performance

The enrichment of this compound in the brain directly correlates with its impact on memory and cognitive functions. nih.gov Studies have indicated a close relationship between Neu5Ac and early brain development in newborn mammals. nih.gov

Exogenous administration of Neu5Ac has been shown to improve memory and enhance cognitive and behavioral performance. nih.gov In animal studies, dietary supplementation with Neu5Ac has been linked to increased brain ganglioside content and has shown a dose-dependent effect on the mRNA levels of genes in the hippocampus that are crucial for learning behavior. nih.gov Furthermore, alterations in the metabolism of gangliosides, of which Neu5Ac is a key component, have been identified as a factor that can worsen the amyloid pathology seen in Alzheimer's disease. frontiersin.org Conversely, polysialic acid is recognized as an important regulator of neurogenesis, which contributes to neuronal repair and recovery from neurodegeneration. frontiersin.org

Antiviral Functions

This compound plays a dual role in viral infections, acting as both a receptor for viral entry and a target for antiviral therapies. Its presence on the surface of host cells makes it a convenient attachment point for many viruses.

Receptor for Viral Attachment (e.g., Influenza Viruses)

Many viruses initiate infection by binding to Neu5Ac residues on the surface of host cells. wikipedia.org Influenza viruses, in particular, utilize Neu5Ac as a primary receptor for attachment. wikipedia.orgresearchgate.net The viral surface protein hemagglutinin (HA) specifically recognizes and binds to Neu5Ac-containing glycans, facilitating the entry of the virus into the cell. researchgate.net

The specificity of this interaction can influence the host range of the virus. For instance, human influenza viruses preferentially bind to Neu5Ac linked to galactose in an α2,6-linkage, which is abundant in the human upper respiratory tract, while avian influenza viruses tend to bind to α2,3-linked Neu5Ac, which is more common in the avian gastrointestinal tract. researchgate.netnih.gov

Beyond influenza viruses, other viruses also utilize Neu5Ac or its derivatives as receptors. For example, influenza C virus specifically recognizes 9-O-acetyl-N-acetylneuraminic acid as its high-affinity receptor determinant. nih.gov Bovine coronavirus is another example of a virus that uses N-acetyl-9-O-acetylneuraminic acid as a receptor to initiate infection. microbiologyresearch.org

Table 1: Viruses Utilizing this compound or its Derivatives as Receptors

| Virus | Specific Receptor Moiety | Host Cell Glycan Linkage Preference | Reference |

|---|---|---|---|

| Influenza A and B Viruses | N-acetylneuraminic acid (Neu5Ac) | α2,6 (human), α2,3 (avian) | researchgate.netnih.gov |

| Influenza C Virus | 9-O-acetyl-N-acetylneuraminic acid | Not specified | nih.gov |

| Bovine Coronavirus | N-acetyl-9-O-acetylneuraminic acid | Not specified | microbiologyresearch.org |

| Infectious Salmon Anemia Virus | C4-O-acetylated Neu5Ac | Not specified | mdpi.com |

| Adeno-Associated Virus (AAV) 1 and 6 | α2–3 and α2–6 N-linked sialic acid | α2–3 and α2–6 | frontiersin.org |

| Adeno-Associated Virus (AAV) 5 | α2–3 N-linked sialic acid | α2–3 | frontiersin.org |

Interference with Viral Infection Processes

While serving as a viral receptor, this compound and its derivatives can also interfere with the process of viral infection. This interference can occur through several mechanisms. One key aspect of the influenza virus life cycle involves the viral enzyme neuraminidase (NA), which cleaves Neu5Ac from host cell and viral surfaces. nih.gov This action is crucial for the release of newly formed virus particles from the infected cell and prevents their aggregation. researchgate.netnih.gov

The development of neuraminidase inhibitors, which are analogs of Neu5Ac, has been a successful strategy for antiviral therapy. nih.gov These drugs, such as zanamivir and oseltamivir, competitively bind to the active site of the neuraminidase enzyme, preventing it from cleaving Neu5Ac. nih.govnih.gov This inhibition traps the newly synthesized viruses on the cell surface, thereby halting the spread of the infection.

Furthermore, Neu5Ac has been conjugated to various nanostructures, such as polymersomes, liposomes, and gold nanoparticles, to enhance its ability to interfere with viral infection. nih.gov These multivalent presentations of Neu5Ac can effectively block viral attachment to host cells.

Antiadhesive Function Against Pathogenic Bacteria

This compound also plays a role in defending against bacterial infections through an anti-adhesive mechanism. nih.gov The adhesion of pathogenic bacteria to host tissues is a critical first step in initiating an infection. nih.gov

Some pathogenic bacteria have evolved to utilize host-derived Neu5Ac to coat their own surfaces, a form of molecular mimicry that helps them evade the host's immune system. nih.govnih.gov However, free Neu5Ac can competitively bind to the sialic acid receptors on the surface of these bacteria. nih.gov This competitive inhibition reduces the number of available receptors on the bacteria that can be used to attach to the host cells, thereby decreasing their ability to colonize and cause infection. nih.gov

For example, Neu5Ac has been shown to effectively interfere with the adhesion of several pathogens that affect newborns to intestinal cells. nih.gov This anti-adhesive property is significant at concentrations found in both human milk and commercial infant formulas. nih.gov

Table 2: Pathogenic Bacteria Affected by the Anti-adhesive Function of this compound

| Pathogenic Bacteria | Mechanism of Action | Reference |

|---|---|---|

| Neisseria meningitidis | Competitive adherence to sialic acid receptors on the bacterial surface, reducing attachment to host cells. | nih.gov |

| Campylobacter jejuni | Competitive adherence to sialic acid receptors on the bacterial surface, reducing attachment to host cells. | nih.gov |

| Haemophilus influenzae | Competitive adherence to sialic acid receptors on the bacterial surface, reducing attachment to host cells. | nih.gov |

Antioxidative Activity

This compound (Neu5Ac) has been identified as a potent scavenger of active oxygen species. researchgate.net Research has demonstrated that monomeric Neu5Ac can be oxidized by an equimolar amount of cytotoxic hydrogen peroxide under physiological conditions, resulting in a safe, decarboxylated product. researchgate.net This direct chemical reaction, where Neu5Ac reduces hydrogen peroxide, is the basis for its ability to counteract the cytotoxicity of hydrogen peroxide in culture media. nih.gov

The efficacy of this antioxidant activity is influenced by both pH and temperature, with the reaction velocity increasing with higher pH and temperature. nih.gov A key product of this reaction is 4-(acetylamino)-2,4-dideoxy-D-glycero-D-galacto-octonic acid (ADOA), which is formed through the decarboxylation of Neu5Ac. nih.gov This process occurs across various pH conditions and is not limited to the monomeric form of Neu5Ac, as it has also been observed with the α(2→8) homodimer of N-acetylneuraminic acid. nih.gov This inherent antioxidant property highlights a significant protective role of Neu5Ac against oxidative stress. rsc.org

Role in Cardiovascular System Protection

This compound plays a complex and significant role in the cardiovascular system. Elevated plasma levels of Neu5Ac have been associated with a higher risk of cardiovascular death and heart transplantation in patients with heart failure. ahajournals.org In these patients, an upregulation of neuraminidase expression in cardiac tissues has been observed, leading to desialylation. ahajournals.org Neuraminidases are enzymes that cleave terminal sialic acid residues from glycoconjugates. ahajournals.org

Further research has identified Neu5Ac as a metabolic marker that is significantly elevated during the progression of coronary artery disease. ahajournals.orgresearchgate.net It can act as a signaling molecule that may trigger myocardial injury through specific cellular pathways. ahajournals.orgresearchgate.net The enzyme neuraminidase-1, which regulates the generation of Neu5Ac, has been implicated in this process. ahajournals.org Silencing this enzyme has been shown to reduce injury in cardiomyocytes and ameliorate myocardial ischemia injury in rat models. ahajournals.org

Interestingly, pharmacological inhibition of neuraminidase with anti-influenza drugs like oseltamivir and zanamivir has demonstrated a protective effect on cardiomyocytes and the heart from myocardial injury. ahajournals.org Treatment with oseltamivir in mouse models of heart failure was found to inhibit desialylation and improve cardiac dysfunction. ahajournals.org These findings suggest that targeting the pathways involving this compound and neuraminidase may offer new therapeutic strategies for cardiovascular diseases. ahajournals.org

Involvement in Endothelial Barrier Integrity

Sialic acids, with this compound being the most prominent, are crucial determinants of pulmonary endothelial barrier integrity. nih.gov The terminal positioning of Neu5Ac on cell surface glycans plays a vital role in maintaining the function and structure of the endothelium, which is the thin layer of cells lining the interior surface of blood vessels. This barrier is essential for regulating the passage of fluids, nutrients, and cells between the bloodstream and the surrounding tissues. The presence and proper presentation of Neu5Ac on endothelial cell surfaces contribute to the stability and selective permeability of this critical barrier.

Neu5Ac in Human Milk Oligosaccharides (HMOs)

This compound is a fundamental building block of human milk oligosaccharides (HMOs), which are complex sugars found in high concentrations in human milk. nih.govresearchgate.net It is one of the five major monosaccharides that constitute HMOs, along with D-glucose, D-galactose, N-acetyl-D-glucosamine, and L-fucose. nih.gov Within HMOs, Neu5Ac is the predominant, if not the only, form of sialic acid present. researchgate.net

HMOs that contain this compound are referred to as acidic HMOs or sialylated HMOs. researchgate.net These sialylated HMOs are estimated to make up about 12-14% of the total HMOs. pediatricproconnect.com Neu5Ac is typically linked to a galactose molecule of the core lactose structure via α2,3- or α2,6-linkages. nih.govresearchgate.net Examples of simple sialylated HMOs include 3′-sialyllactose (3′-SL) and 6′-sialyllactose (6′-SL). nih.gov It is estimated that approximately 14%–33% of all human milk oligosaccharides are cross-linked with Neu5Ac. researchgate.netnih.gov The concentration of Neu5Ac in both oligosaccharide and glycoprotein (B1211001) forms in human milk is highest in the early stages of lactation and declines exponentially over the first two months. nih.gov

| Property | Description |

| Monosaccharide Component | This compound (Neu5Ac) is a key building block of HMOs. nih.govresearchgate.net |

| Predominant Sialic Acid | It is the primary form of sialic acid found in HMOs. researchgate.net |

| Classification | HMOs containing Neu5Ac are known as acidic or sialylated HMOs. researchgate.net |

| Proportion | Sialylated HMOs constitute approximately 12-14% of total HMOs. pediatricproconnect.com |

| Linkage | Neu5Ac is typically attached to galactose via α2,3- or α2,6-linkages. nih.govresearchgate.net |

| Concentration Change | The amount of Neu5Ac in milk oligosaccharides decreases after the first two months of lactation. nih.gov |

Free Neu5Ac in Human Biofluids

In addition to being a component of complex carbohydrates like glycoproteins and HMOs, this compound also exists in a free, unbound form in various human biofluids. researchgate.netnih.gov This free Neu5Ac has been identified and quantified in human milk, serum, cerebrospinal fluid (CSF), saliva, and urine. nih.govscispace.comfda.gov

The presence of free Neu5Ac in human milk is a notable aspect of its composition. nih.govfda.gov In other biofluids, its concentration can vary. For instance, mixtures of acylneuraminic acids from serum and saliva primarily contain N-acetylneuraminic acid. scispace.com Urine also contains free acylneuraminic acids, with N-acetyl-2,3-dehydro-2-deoxyneuraminic acid being a common component of the free fractions in serum, saliva, and urine. scispace.com The physiological role of free Neu5Ac is still an area of ongoing research, but its presence across these different biological fluids suggests it is involved in systemic metabolic processes. nih.gov

| Biofluid | Presence of Free this compound |

| Human Milk | Contains free, unbound Neu5Ac. nih.govfda.gov |

| Serum | Contains free Neu5Ac as a primary acylneuraminic acid. nih.govscispace.com |

| Cerebrospinal Fluid (CSF) | Free Neu5Ac has been detected. nih.gov |

| Saliva | Contains free Neu5Ac as a primary acylneuraminic acid. nih.govscispace.com |

| Urine | Contains free acylneuraminic acids, including Neu5Ac derivatives. nih.govscispace.com |

| Amniotic Fluid | Free Neu5Ac has been detected. nih.gov |

Pathophysiological Implications of N Acetyl Beta Neuraminic Acid

Neu5Ac in Tumorigenesis and Cancer Progression

The landscape of cellular glycosylation is often dramatically altered during malignant transformation. One of the key changes is the differential expression of sialic acids, leading to a phenomenon known as hypersialylation on the surface of cancer cells oup.comnih.gov. This increased sialylation is a critical factor in tumor growth, metastasis, and immune evasion nih.govnih.gov.

A hallmark of many cancers is the overexpression of sialylated glycans, a condition referred to as hypersialylation oup.comnih.gov. This alteration is often a result of the dysregulation of enzymes responsible for sialic acid metabolism: sialyltransferases (STs) and neuraminidases (sialidases) oup.comnih.gov. Sialyltransferases are responsible for adding sialic acid residues to glycoconjugates, while sialidases catalyze their removal nih.govst-andrews.ac.uk.

In cancerous tissues, an upregulation of sialyltransferases or a downregulation of neuraminidases, or a combination of both, leads to an accumulation of negatively charged sialic acids on the cell surface nih.gov. This altered sialylation is a common feature across various malignancies, including breast, lung, colon, ovarian, and prostate cancers nih.govnih.gov. The increased expression of specific sialyltransferases is often correlated with oncogenesis and tumor progression researchgate.net. For instance, ST6GAL1, an enzyme that creates α2,6-linked sialic acid, is upregulated in numerous cancer types and has been linked to multiple cancer hallmarks nih.gov.

Conversely, the four human sialidases, NEU1, NEU2, NEU3, and NEU4, can also have their expression altered in cancer nih.gov. For example, NEU3 is often upregulated in cancers such as colon and renal cancer nih.gov. These changes in enzyme activity lead to the presentation of tumor-associated carbohydrate antigens like Sialyl Lewis A (SLeA), Sialyl Lewis X (SLeX), and Sialyl-Tn (STn), which are involved in cancer progression nih.gov.

| Enzyme Type | Function | Role in Cancer | Examples of Dysregulation |

|---|---|---|---|

| Sialyltransferases (STs) | Addition of sialic acid residues | Upregulation leads to hypersialylation, promoting tumor growth and metastasis. | ST6GAL1 is upregulated in numerous cancers nih.gov. |

| Neuraminidases (Sialidases) | Removal of sialic acid residues | Downregulation contributes to hypersialylation. Some are upregulated in specific cancers. | NEU3 is upregulated in colon and renal cancer nih.gov. |

Aberrant sialylation plays a pivotal role in multiple stages of cancer metastasis, including cell detachment, invasion, and adhesion nih.govnih.gov. The dense layer of negatively charged sialic acids on the cancer cell surface can reduce cell-cell adhesion, facilitating the detachment of tumor cells from the primary site nih.govnih.gov.

Furthermore, sialylated glycans can mediate the adhesion of cancer cells to endothelial cells, a crucial step in extravasation and the formation of distant metastases nih.gov. For example, the interaction between sialyl-Lewis antigens on cancer cells and selectins on endothelial cells is a well-established mechanism for tumor cell adhesion to the blood vessel wall researchgate.net. The terminal sialylation of N-glycans, particularly with α2-6 linked sialic acid, can impair E-cadherin function, further promoting cell invasion and metastasis nih.gov.

Studies have shown that inhibiting sialyltransferases can revert the malignant phenotype of cancer cells. For instance, treatment of pancreatic cancer cells with a sialyltransferase inhibitor, Ac53FaxNeu5Ac, resulted in decreased sialic acid expression, reduced adhesion to E-selectin, and impaired migration and invasion capabilities mdpi.comnih.gov.

In addition to increased levels of Neu5Ac, tumor cells often exhibit altered expression of Neu5Ac modifiers, such as N-glycolylneuraminic acid (Neu5Gc) nih.gov. Humans cannot synthesize Neu5Gc due to a mutation in the CMAH gene, which converts CMP-Neu5Ac to CMP-Neu5Gc oup.comfrontiersin.org. However, Neu5Gc can be metabolically incorporated into human tissues, including tumors, from dietary sources like red meat frontiersin.orgmdpi.com.

The presence of Neu5Gc on human tumor cells can elicit an immune response, as the body recognizes it as foreign oup.com. This can lead to chronic inflammation, a state known as "xenosialitis," which may promote tumor progression oup.comfrontiersin.org. Elevated levels of Neu5Gc have been detected in various cancers and are associated with tumor progression frontiersin.orgmdpi.com.

The dense coat of sialic acids on cancer cells plays a significant role in immune evasion nih.govnih.gov. These sialoglycans can mask tumor antigens, preventing their recognition by immune cells nih.gov. Furthermore, sialic acids can directly engage with sialic acid-binding immunoglobulin-like lectins (Siglecs) on the surface of immune cells, such as T cells and natural killer (NK) cells, triggering inhibitory signals that suppress the anti-tumor immune response nih.govnih.gov.

This immunosuppressive effect makes sialylation a key target for cancer immunotherapy nih.gov. Strategies to overcome this immune evasion include blocking the interaction between sialic acids and Siglecs or removing sialic acids from the tumor cell surface researchgate.net. A sialic acid blockade has been shown to have pro-inflammatory effects within the tumor microenvironment, leading to increased numbers and activation of cytotoxic CD8+ T cells and reduced numbers of immunosuppressive myeloid and regulatory T cells nih.gov.

Given the critical role of sialyltransferases and sialidases in cancer progression, these enzymes have emerged as promising therapeutic targets nih.govdntb.gov.ua. Inhibiting sialyltransferases can reduce the hypersialylation of cancer cells, thereby decreasing their metastatic potential and increasing their susceptibility to immune attack st-andrews.ac.ukmdpi.com.

Several sialyltransferase inhibitors have been developed and have shown promise in preclinical studies. For example, the fluorinated sialic acid mimetic Ac53FaxNeu5Ac has been shown to reduce tumor growth and promote anti-tumor immune surveillance in mouse models of pancreatic cancer mdpi.comnih.gov. This inhibitor works by being converted into CMP-3F-Neu5Ac inside the cell, which then blocks the action of sialyltransferases researchgate.net.

Another therapeutic approach involves the use of antibody-sialidase conjugates. These constructs combine the tumor-targeting specificity of an antibody with the sialic acid-cleaving activity of a sialidase nih.gov. This approach can selectively remove sialic acids from the surface of tumor cells, enhancing their recognition and killing by immune cells nih.govresearchgate.net.

| Therapeutic Strategy | Mechanism of Action | Potential Outcome |

|---|---|---|

| Sialyltransferase Inhibitors (e.g., Ac53FaxNeu5Ac) | Block the addition of sialic acid to glycoconjugates. researchgate.net | Reduced tumor cell sialylation, decreased metastasis, and enhanced anti-tumor immunity. mdpi.comnih.gov |

| Antibody-Sialidase Conjugates | Selectively remove sialic acids from the surface of tumor cells. nih.gov | Increased susceptibility of tumor cells to immune-mediated killing. nih.gov |

| Siglec Blockade | Prevent the interaction between sialic acids on tumor cells and inhibitory Siglec receptors on immune cells. researchgate.net | Enhanced anti-tumor immune response. nih.gov |

Neu5Ac in Neurological Disorders

N-acetyl-beta-neuraminic acid is highly enriched in the human brain, where it is a crucial component of gangliosides and polysialic acid, playing a vital role in neural development, synaptic plasticity, and cognitive function nih.govwikipedia.org. Alterations in Neu5Ac levels and metabolism have been associated with certain neurological disorders.

Research has indicated a potential link between serum Neu5Ac levels and an increased risk of Moyamoya disease, a rare cerebrovascular disorder characterized by the narrowing of arteries in the brain nih.gov. A case-control study found significantly higher serum Neu5Ac levels in patients with Moyamoya disease compared to healthy controls, suggesting that elevated Neu5Ac could be a risk factor for this condition nih.gov.

Furthermore, the foundational role of Neu5Ac in brain development and function suggests that disruptions in its metabolism could contribute to a range of neurological and neurodevelopmental disorders nih.gov. Exogenous supplementation of Neu5Ac has been shown in some studies to improve memory and cognitive performance, highlighting its importance in normal brain function nih.gov.

Salla Disease/Infantile NeuAc Storage Disease

Free sialic acid storage disorders (FSASD) represent a spectrum of neurodegenerative conditions caused by the abnormal accumulation of free this compound (also known as sialic acid) within lysosomes. nih.govnih.gov These disorders are rooted in mutations of the SLC17A5 gene, which encodes for sialin, a lysosomal membrane transporter responsible for exporting sialic acid from the lysosome into the cytoplasm. nih.govresearchgate.net A defect in this transporter leads to the buildup of free sialic acid inside the lysosomes of various tissues. nih.gov

The clinical presentation of FSASD exists on a continuum. The milder form, known as Salla disease (SD), was first described in the Salla region of Finland and is characterized by a slower, progressive psychomotor retardation. nih.govresearchgate.net Individuals with Salla disease typically appear normal at birth but gradually develop symptoms such as intellectual disability, ataxia, spasticity, athetosis, and nystagmus. nih.govnih.gov Brain magnetic resonance imaging (MRI) in these patients often reveals cerebral and cerebellar atrophy, hypoplasia of the corpus callosum, and dysmyelination. nih.gov

The most severe phenotype is Infantile Sialic Acid Storage Disease (ISSD), which presents with severe developmental delays, coarse facial features, hepatosplenomegaly, and cardiomegaly. nih.govresearchgate.net ISSD can manifest prenatally with nonimmune hydrops fetalis and often leads to death in early childhood. nih.gov The diagnosis is confirmed by identifying elevated levels of free sialic acid in urine and cultured fibroblasts, followed by molecular genetic testing of the SLC17A5 gene. researchgate.netnih.gov

Table 1: Comparison of Salla Disease and Infantile Sialic Acid Storage Disease (ISSD)

| Feature | Salla Disease (Less Severe FSASD) | Infantile Sialic Acid Storage Disease (ISSD) (Severe FSASD) |

| Onset | Infancy/Early Childhood | Prenatal/Neonatal |

| Neurological | Slowly progressive psychomotor delays, mild-to-moderate intellectual disability, ataxia, spasticity, seizures. nih.govnih.gov | Severe developmental delay, early truncal hypotonia followed by spasticity. nih.gov |

| Physical Features | Typically normal appearance at birth. nih.gov | Coarse facial features, nonimmune hydrops fetalis (in some cases). nih.gov |

| Systemic Involvement | Minimal systemic involvement. | Hepatosplenomegaly, cardiomegaly, skeletal abnormalities. nih.govresearchgate.net |

| Prognosis | Slower progression, longer life expectancy. | Rapid progression, death usually in early childhood. nih.govresearchgate.net |

| Genetic Basis | Biallelic pathogenic variants in the SLC17A5 gene. nih.gov | Biallelic pathogenic variants in the SLC17A5 gene. nih.gov |

Genetic Variants in Sialic Acid Biology and Psychiatric Diseases

Emerging research indicates a link between genetic variations in the pathways of sialic acid biology and the risk for certain psychiatric disorders. nih.govstanford.eduunc.edu Polymorphisms in human genes responsible for the biosynthesis of polysialic acid, a polymer of this compound, have been associated with conditions such as schizophrenia, bipolar disorder, and autism. nih.gov Studies have identified "hot spots" within the human genome that are associated with eight different psychiatric disorders, with many of these locations being shared among multiple conditions. unc.edu

Polysialic Acid Synthesis in Neurological Contexts

Polysialic acid (polySia) is a large, negatively charged glycan composed of long, linear chains of α2–8-linked this compound residues. nih.govfrontiersin.org In the brain, polySia is predominantly attached to the neural cell adhesion molecule (NCAM), forming polySia-NCAM. nih.govfrontiersin.org This modification plays a critical role in regulating cell-cell interactions and is essential for proper brain development, including processes like neural cell migration and axon guidance. nih.govfrontiersin.org

The expression of polySia is high during embryonic and perinatal brain development and decreases significantly in the early postnatal phase. frontiersin.org However, it persists in regions of the adult brain that exhibit high levels of structural plasticity, such as the hippocampus, subventricular zone, and prefrontal cortex, where it is involved in processes like synaptic plasticity and neurogenesis. nih.govfrontiersin.org

Dysregulation of polySia synthesis has been implicated in various neurological and psychiatric conditions. Reduced levels of polySia have been observed in the prefrontal cortex and hippocampus of schizophrenic patients. frontiersin.org In contrast, alterations in polySia levels in the amygdala have been noted in patients with depressive and bipolar disorders. frontiersin.org The synthesis of polySia is catalyzed by two key enzymes, the polysialyltransferases ST8SIA2 and ST8SIA4, and genetic variants in these enzymes are associated with susceptibility to psychiatric diseases. nih.govfrontiersin.org

Neu5Ac in Bacterial Pathogenesis

This compound plays a significant role in the biology of many pathogenic bacteria. wikipedia.org These microbes can utilize host-derived Neu5Ac in two primary ways: as a nutrient source to support growth or as a means to evade the host immune system. wikipedia.orgasm.org The ability to scavenge and metabolize sialic acid is particularly advantageous for bacteria colonizing sialic acid-rich environments like the respiratory, gastrointestinal, and urogenital tracts. asm.org

Bacterial Scavenging of Neu5Ac from Environment

Many pathogenic and commensal bacteria have evolved sophisticated systems to scavenge Neu5Ac from their host environment. wikipedia.orgasm.org They can acquire sialic acid by producing sialidases (or neuraminidases), which are enzymes that cleave terminal Neu5Ac residues from host glycoproteins and glycolipids. asm.org Alternatively, they can take up free Neu5Ac that has been released by other bacteria. asm.org

To transport Neu5Ac into the cell, bacteria employ a variety of specialized transporters. wikipedia.org These include:

NanT protein: Found in Escherichia coli. wikipedia.org

SiaPQM TRAP transporter: Utilized by Haemophilus influenzae. wikipedia.org

SatABCD ABC transporter: Characterized in Haemophilus ducreyi. wikipedia.org

Once inside the bacterial cell, Neu5Ac can be catabolized by the enzyme N-acetylneuraminic acid lyase (NanA), which breaks it down into N-acetyl-D-mannosamine (ManNAc) and pyruvate, feeding into central metabolic pathways. asm.org This ability to use sialic acid as a carbon and nitrogen source is correlated with bacterial virulence and increased fitness in vivo. asm.org

Incorporation of Neu5Ac onto Bacterial Surfaces for Immune Evasion

One of the most critical roles of Neu5Ac in bacterial pathogenesis is its use in "molecular mimicry" to evade the host immune system. nih.govoup.com Certain pathogenic bacteria decorate their surface structures, such as lipooligosaccharides (LOS), lipopolysaccharides (LPS), or polysaccharide capsules, with Neu5Ac. nih.govoup.com By doing so, they create a surface that chemically resembles host cells, effectively cloaking themselves from immune recognition. nih.govoup.com

This molecular mimicry helps bacteria to:

Avoid Complement-Mediated Killing: Sialylated surfaces can recruit host complement regulatory proteins, like Factor H, which inhibits the alternative complement pathway and prevents the bacteria from being destroyed. nih.govoup.com

Evade Phagocytosis: The negative charge of sialic acid can repel phagocytic cells.

Mask Underlying Antigens: The sialic acid layer can physically shield other surface molecules that would otherwise be recognized by host antibodies.

Table 2: Examples of Bacteria Utilizing Neu5Ac for Immune Evasion

| Bacterial Pathogen | Surface Structure Sialylated | Mechanism and Consequence |

| Neisseria gonorrhoeae | Lipooligosaccharide (LOS) | Incorporates Neu5Ac onto its LOS, which confers resistance to host serum (complement-mediated killing) and helps it evade the immune response. nih.govoup.com |

| Haemophilus influenzae | Lipooligosaccharide (LOS) | Scavenges host Neu5Ac to sialylate its LOS, a key factor in its pathogenesis and ability to cause infections like meningitis and otitis media. wikipedia.orgnih.govoup.com |

| Campylobacter jejuni | Lipooligosaccharide (LOS) | Sialylation of its LOS can mimic host gangliosides, which is associated with the development of Guillain-Barré syndrome, an autoimmune disorder, following infection. oup.com |

| Group B Streptococcus | Capsular Polysaccharide | The sialic acid-rich capsule is a major virulence factor that helps the bacterium evade opsonophagocytosis. |

| Escherichia coli K1 | Capsular Polysaccharide | Produces a polysialic acid capsule that is chemically identical to the polySia found in the human host, providing an effective immune camouflage. biorxiv.org |

Neu5Ac and Chronic Inflammation (e.g., Atherosclerosis)

The role of this compound in chronic inflammation, particularly in the context of atherosclerosis, is complex and multifaceted, with studies presenting seemingly contradictory findings. ucsd.edunih.govfrontiersin.org Atherosclerosis is a chronic inflammatory disease of the arteries, and elevated levels of circulating Neu5Ac have been identified as a potential metabolic biomarker for cardiovascular disease (CVD) progression. nih.govashpublications.org

Several studies suggest a pro-atherogenic role for Neu5Ac. Research using ApoE-deficient (ApoE-/-) mice, a common model for atherosclerosis, has shown that elevated Neu5Ac can exacerbate plaque formation and increase plasma lipids even without a high-fat diet. nih.gov The proposed mechanism involves Neu5Ac inducing endothelial cell inflammatory injury and promoting endothelial ferroptosis, a form of programmed cell death dependent on iron and characterized by lipid peroxidation. nih.gov Furthermore, Neu5Ac has been shown to induce mitochondrial dysfunction and calcium overload in endothelial cells, contributing to vascular injury. ashpublications.org

Conversely, other research suggests a protective effect of dietary Neu5Ac against atherosclerosis, particularly in the context of the non-human sialic acid, N-glycolylneuraminic acid (Neu5Gc). Humans cannot synthesize Neu5Gc but can incorporate it from red meat. frontiersin.orgnih.gov This incorporation can lead to an immune response and chronic inflammation ("xenosialitis"), accelerating atherosclerosis. youtube.com In a human-like mouse model that cannot produce Neu5Gc, dietary intervention with Neu5Ac was found to mitigate and even prevent the accelerated atherosclerosis caused by Neu5Gc. ucsd.edunih.gov Remarkably, an Neu5Ac-enriched diet alone showed a substantial intrinsic protective effect against atherosclerosis in this specific mouse model. ucsd.edunih.gov

These conflicting results highlight the complexity of sialic acid biology in chronic inflammation. The impact of Neu5Ac may depend on its concentration, its dietary context (e.g., relative to Neu5Gc), the specific experimental model, and the underlying metabolic state. ucsd.edunih.govfrontiersin.org

Table 3: Summary of Research Findings on Neu5Ac and Atherosclerosis

| Study Focus | Animal Model | Key Findings | Implication |

| Endothelial Injury | ApoE-/- Mice | Neu5Ac administration exacerbated plaque area, increased plasma lipids, and promoted endothelial inflammatory injury and ferroptosis. nih.gov | Elevated circulating Neu5Ac may be a risk factor that directly promotes atherosclerosis. |

| Mitochondrial Dysfunction | ApoE-/- Mice | Neu5Ac induced mitochondrial calcium overload and dysfunction in endothelial cells, contributing to vascular injury. ashpublications.org | Neu5Ac contributes to atherosclerosis by impairing endothelial cell health at a subcellular level. |

| Dietary Intervention (vs. Neu5Gc) | Cmah-/-Ldlr-/- Mice (human-like) | Dietary Neu5Ac protected against atherosclerosis accelerated by the non-human sialic acid Neu5Gc (from red meat). ucsd.edunih.gov | Dietary Neu5Ac may have a therapeutic or preventative role against inflammation-driven atherosclerosis. |

| Intrinsic Protective Effect | Cmah-/-Ldlr-/- Mice (human-like) | An Neu5Ac-enriched diet alone had a substantial protective effect against atherosclerosis, even without Neu5Gc exposure. ucsd.edunih.gov | Neu5Ac itself may possess anti-inflammatory or protective properties in specific biological contexts. |

Neu5Ac as a Signaling Molecule in Myocardial Injury

This compound (Neu5Ac), the most common sialic acid in humans, has been identified as a critical signaling molecule in the context of myocardial injury. ahajournals.orgresearchgate.netwikipedia.org Elevated plasma levels of Neu5Ac are observed during the progression of coronary artery disease (CAD) and are associated with an increased risk of adverse cardiovascular events in patients with heart failure. ahajournals.orgahajournals.org Mechanistically, Neu5Ac can trigger myocardial injury by activating the Rho/Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. ahajournals.orgnih.gov This activation leads to a cascade of events that contribute to damage of the heart muscle.

The generation of free Neu5Ac is regulated by enzymes called neuraminidases, which cleave sialic acids from glycoproteins and glycolipids on the cell surface. ahajournals.orgahajournals.org In patients with heart failure, there is an upregulation of neuraminidase expression in cardiac tissues, leading to desialylation and increased levels of circulating Neu5Ac. ahajournals.org Studies have shown that inhibiting neuraminidase activity, for instance with the anti-influenza drug oseltamivir, can protect cardiomyocytes from injury and ameliorate cardiac dysfunction in animal models of heart failure. ahajournals.orgahajournals.org This suggests that targeting Neu5Ac generation could be a potential therapeutic strategy for myocardial ischemia injury. ahajournals.org

Aberrant Sialylation of Lipoproteins and Blood Cells

Alterations in the sialic acid content of lipoproteins and blood cells, a phenomenon known as aberrant sialylation, are deeply implicated in the pathogenesis of atherosclerosis, a primary driver of myocardial injury. nih.govresearchgate.netnih.govmq.edu.aureddit.com Low-density lipoproteins (LDL), when desialylated, become more susceptible to oxidation and are more readily taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques. nih.govresearchgate.net Clinical studies have found that LDL from patients with coronary artery disease has a significantly lower sialic acid content compared to healthy individuals, and this desialylated LDL exhibits a greater propensity for atherogenesis. nih.gov

The sialylation status of blood cells also plays a crucial role. Changes in the sialic acid on the surface of blood cells can affect immune responses and inflammation, which are key processes in the development of atherosclerosis. nih.govresearchgate.net The interaction between sialic acids and sialic acid-binding immunoglobulin-like lectins (Siglecs) on immune cells is a critical regulatory axis in this process. nih.govresearchgate.net Dysregulation of this axis due to aberrant sialylation can contribute to the chronic inflammation that characterizes atherosclerotic lesions. Growing evidence points to glycosylation and the terminal modification by sialic acid as central processes in the regulation of atherosclerosis. mq.edu.aureddit.com

The Role of N-glycolylneuraminic Acid (Neu5Gc) and its Implications for Human Health

Human Deficiency in Neu5Gc Synthesis and Dietary Incorporation

Humans are unique among most mammals in their inability to synthesize N-glycolylneuraminic acid (Neu5Gc). frontiersin.orgnih.gov This is due to an inactivating mutation in the gene encoding cytidine monophosphate-N-acetylneuraminic acid hydroxylase (CMAH), the enzyme that converts Neu5Ac to Neu5Gc. frontiersin.orgnih.gov Despite this genetic deficiency, small amounts of Neu5Gc can be found in human tissues, particularly in tumors and at a lower level in normal tissues. frontiersin.orgnih.govnih.gov

Research has demonstrated that this non-human sialic acid is incorporated into human cells through the consumption of Neu5Gc-rich foods, primarily red meat and dairy products. frontiersin.orgnih.govnih.govahajournals.org When ingested, a portion of Neu5Gc is absorbed and can be metabolically incorporated into human glycoproteins and glycolipids on cell surfaces, especially in endothelial and epithelial cells. nih.govahajournals.org This process results in the display of a foreign, immunogenic molecule on human tissues. nih.gov

Anti-Neu5Gc Antibodies and "Xenosialitis" in Disease Progression

The presence of Neu5Gc on human cell surfaces triggers an immune response, leading to the production of circulating anti-Neu5Gc antibodies in virtually all humans. nih.govnih.gov The interaction between these antibodies and the metabolically incorporated Neu5Gc on tissues can lead to a state of chronic inflammation termed "xenosialitis". nih.govunipd.itresearchgate.netfrontiersin.org